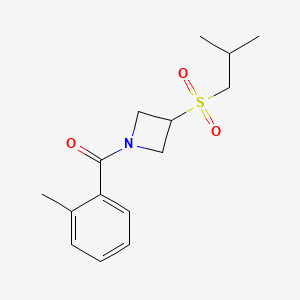

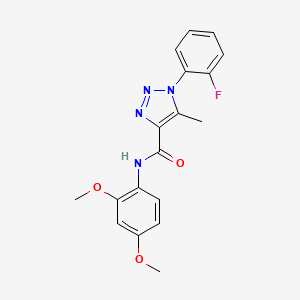

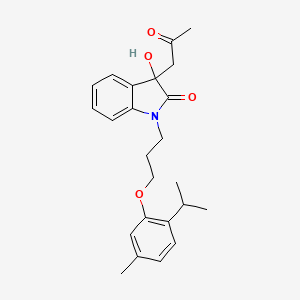

(3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-(Isobutylsulfonyl)azetidin-1-yl)(o-tolyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug development. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for investigating biological pathways and developing new therapeutic agents.

Applications De Recherche Scientifique

Catalytic Asymmetric Addition

Azetidinones have been evaluated for their use in catalytic asymmetric addition reactions. For example, enantiopure azetidinones have been developed for the catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This demonstrates their potential as chiral catalysts in organic synthesis, providing a pathway for the preparation of enantioenriched alcohols (Wang et al., 2008).

Regioselective Epimerisation

Azetidinones have been used in the regioselective epimerisation of specific compounds, such as cis-3-amino-4-oxo-azetidine-2-sulphonic acid. This process allows for the selective inversion of configuration at a targeted carbon center, showcasing the utility of azetidinones in stereochemical manipulation and synthesis of novel compounds (Cerić et al., 2000).

Synthesis of Nitrogen Heterocycles

Azetidinones have been applied in the synthesis of various nitrogen heterocycles, such as benzoindolizidinone, indolizidinone, and quinolizidinone derivatives. These compounds have interesting biological and pharmacological properties, making azetidinones valuable intermediates in medicinal chemistry (Okano et al., 1996).

Antibacterial Activity

Azetidinone derivatives have been synthesized and screened for their antibacterial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlight the potential of azetidinone frameworks in the development of new antibacterial agents (Vashi & Naik, 2004).

Enantiodiscrimination of Carboxylic Acids

Optically pure aziridin-2-yl methanols, closely related to azetidinones, have been used as effective sensors for the enantiodiscrimination of α-racemic carboxylic acids. This application is crucial for determining the enantiomeric excess of compounds, a critical parameter in the pharmaceutical industry (Malinowska et al., 2020).

Propriétés

IUPAC Name |

(2-methylphenyl)-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-11(2)10-20(18,19)13-8-16(9-13)15(17)14-7-5-4-6-12(14)3/h4-7,11,13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNERWSJYWLDCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CC(C2)S(=O)(=O)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

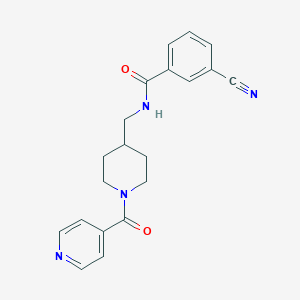

![4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzene-1-sulfonamide](/img/structure/B2475143.png)

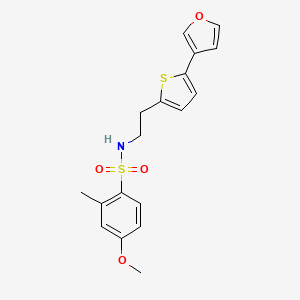

![Methyl 3-[(3,4-dimethylphenyl){2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2475147.png)

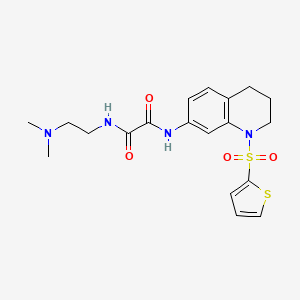

![methyl 2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2475151.png)

![1-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![12H-quinoxalino[2,3-b][1,4]benzoxazine](/img/structure/B2475153.png)